N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide

Catalog No.
S13820700
CAS No.
M.F
C11H18N2OS
M. Wt
226.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]am...

Product Name

N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide

IUPAC Name

N,N-dimethyl-2-[1-(5-methylthiophen-2-yl)ethylamino]acetamide

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

InChI

InChI=1S/C11H18N2OS/c1-8-5-6-10(15-8)9(2)12-7-11(14)13(3)4/h5-6,9,12H,7H2,1-4H3

InChI Key

OAKCUGNLOVTNPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NCC(=O)N(C)C

N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide is an organic compound characterized by its unique molecular structure, which includes a dimethylamino group, an acetamide moiety, and a thiophene ring. Its molecular formula is C11H18N2OS\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{S} with a molecular weight of approximately 226.34 g/mol. This compound is notable for its potential biological activity, attributed to the presence of the thiophene component, which can influence interactions with various biological targets and contribute to its pharmacological properties .

The chemical behavior of N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide can be characterized by several typical reactions associated with amides and thiophene derivatives. Key reactions may include:

  • Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
  • N-Alkylation: The dimethylamino group can participate in N-alkylation reactions, allowing for the synthesis of various derivatives.
  • Electrophilic Substitution: The thiophene ring can undergo electrophilic aromatic substitution, facilitating the introduction of different substituents that may alter the compound's properties.

N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide exhibits potential biological activities due to its structural features. Similar compounds have demonstrated:

  • Antimicrobial Properties: Compounds containing thiophene rings often show activity against various bacterial strains.
  • Anticancer Activity: Some derivatives have been explored for their ability to inhibit cancer cell proliferation through modulation of specific pathways.
  • Receptor Modulation: The dimethylamino group may enhance binding affinity to certain receptors, potentially leading to diverse pharmacological effects.

The synthesis of N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide can be achieved through several methods, including:

  • Reaction of Thiophene Derivatives: Combining 5-methylthiophene-2-carbaldehyde with N,N-dimethylamine and acetic anhydride under reflux conditions.
  • Column Chromatography Purification: Following the reaction, purification through column chromatography is employed to isolate the desired compound.
  • Optimization in Industrial Settings: For large-scale production, optimizing reaction conditions such as temperature and solvent choice is crucial, with potential use of continuous flow reactors for efficiency .

N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide has several applications, particularly in medicinal chemistry:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting various diseases.
  • Material Science: Potential applications in creating novel materials due to its chemical reactivity and stability.
  • Biological Research: Useful in studies investigating enzyme interactions and receptor binding mechanisms .

Studies on N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide's interactions with biological targets are essential for understanding its pharmacodynamics. Key areas of focus include:

  • Enzyme Inhibition Studies: Investigating how the compound interacts with specific enzymes can provide insights into its mechanism of action.
  • Receptor Binding Affinity Tests: Understanding the binding characteristics can help predict its therapeutic potential and side effects.
  • Comparative Studies: Analyzing interactions with similar compounds to elucidate unique properties and advantages .

Several compounds share structural similarities with N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N-Dimethyl-2-{[(3-methylthiophen-2-yl)methyl]amino}acetamideC11H18N2OSVariation in thiophene substitution
N,N-Dimethyl-2-{[(5-methylthiophen-2-yl)methyl]amino}acetamideC10H16N2OSDifferent alkyl substitution
4-(thien-2-yl)-2-methyl-5-oxo derivativesVariesBroader pharmacological properties
2-[4-(5-methylthiophene-2-sulfonamido)phenyl]-N-[thiophen-2-yl)methyl]acetamideVariesContains sulfonamide group; larger molecular weight

N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide stands out due to its specific arrangement of functional groups and the presence of the 5-methylthiophene ring, which may confer distinct biological activities compared to its analogs. Its potential as a pharmaceutical agent makes it a subject of interest for further research and development in medicinal chemistry.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

226.11398438 g/mol

Monoisotopic Mass

226.11398438 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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